N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Metabolism
F2235-0187: has been identified as a derivative of amuvatinib with potential antineoplastic activity . It exhibits selective toxicity towards glucose-starved tumor cells, which is a significant finding since glucose levels inside solid tumors are often low compared to normal surrounding tissue . This compound could be used to target pathways supporting survival during glucose starvation, offering a new therapeutic strategy in oncology.
Mitochondrial Inhibition
This compound inhibits mitochondrial membrane potential . Since glucose-starved cells depend on mitochondria for survival, F2235-0187 could be used to induce cell death in tumor cells experiencing glucose starvation by targeting their mitochondrial function .
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles, which include derivatives like F2235-0187 , have been synthesized and evaluated for their anticancer activity against various cancer cell lines . These compounds have shown promising results, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Cell Cycle Arrest
Some derivatives related to F2235-0187 have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that F2235-0187 could be studied further for its potential to halt the proliferation of cancer cells and trigger programmed cell death.
Selective Toxicity
The compound has demonstrated good selectivity between cancer cells and normal cells . This selectivity is crucial for reducing the side effects of chemotherapy and improving the quality of life for patients undergoing cancer treatment.
Mechanistic Studies
F2235-0187: can serve as a template for mechanistic studies to understand the structure–activity relationships of indole anticancer molecules . Such studies could lead to the optimization of this compound to enhance its anticancer properties.
Synthetic Lethality
By targeting the specific vulnerabilities of cancer cells, such as their reliance on mitochondria under glucose starvation, F2235-0187 could be part of a synthetic lethality approach . This strategy involves combining drugs that target different pathways or mechanisms to effectively kill cancer cells while sparing normal cells.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-20(24-17-6-7-18-19(12-17)32-15-31-18)14-26-10-8-23(9-11-26)21(29)27(22(30)25-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXETVQYWURKBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。